molecular formula C17H12ClNO4S2 B2836280 (Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 883474-70-2

(Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No. B2836280
CAS RN: 883474-70-2
M. Wt: 393.86
InChI Key: NAIXQXUELKFILC-ZSOIEALJSA-N
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Description

(Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C17H12ClNO4S2 and its molecular weight is 393.86. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrocatalysis

Electrocatalysis involves accelerating electrochemical reactions at the electrode surface. This compound has garnered interest due to its potential as an electrocatalyst. Researchers have explored its use in fuel cells, water splitting, and other energy conversion processes. Specifically, it exhibits promising activity for the oxygen reduction reaction (ORR) and hydrogen evolution reaction (HER) in fuel cells. The design and synthesis of materials based on this compound could enhance energy efficiency and sustainability in various applications .

Anticancer Properties

Studies have investigated the antiproliferative effects of this compound against cancer cells. Its unique structure suggests potential interactions with cellular targets, making it a subject of interest for cancer therapy. Researchers have explored its cytotoxicity, apoptosis-inducing properties, and potential mechanisms of action. Further investigations are needed to fully understand its efficacy and safety profile .

Anti-inflammatory Activity

The thiazolidinone moiety in this compound has been associated with anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Preclinical studies have demonstrated its ability to suppress pro-inflammatory cytokines and inhibit inflammatory enzymes .

Antioxidant Potential

The furan ring and thiazolidinone scaffold contribute to its antioxidant activity. Researchers have explored its ability to scavenge free radicals and protect cells from oxidative stress. Antioxidants play a crucial role in preventing cellular damage and age-related diseases. Investigations into its bioavailability and safety are ongoing .

Metal Ion Chelation

The sulfur and oxygen atoms in this compound can coordinate with metal ions. As a result, it may exhibit metal chelating properties. Metal chelators find applications in medicine (e.g., treating metal toxicity), agriculture (e.g., enhancing nutrient availability), and environmental remediation (e.g., removing heavy metals from contaminated sites) .

Antibacterial and Antifungal Activity

Preliminary studies suggest that this compound possesses antibacterial and antifungal properties. Its potential as an antimicrobial agent warrants further investigation. Researchers have evaluated its effects against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

Photophysical Applications

The conjugated system within the furan ring may enable interesting photophysical properties. Researchers have explored its fluorescence behavior, absorption spectra, and potential applications in sensors, imaging, and optoelectronic devices. Understanding its excited-state properties is crucial for harnessing its full potential .

Drug Delivery Systems

Given its unique structure, this compound could serve as a building block for drug delivery systems. Researchers have investigated its use in targeted drug delivery, nanocarriers, and prodrugs. By modifying its functional groups, it may enhance drug solubility, stability, and specificity .

Read more (Royal Society of Chemistry) Learn more (Chemical Society Reviews) Explore (Kanazawa University)

properties

IUPAC Name

2-[(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4S2/c1-9(16(21)22)19-15(20)14(25-17(19)24)8-10-6-7-13(23-10)11-4-2-3-5-12(11)18/h2-9H,1H3,(H,21,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIXQXUELKFILC-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

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